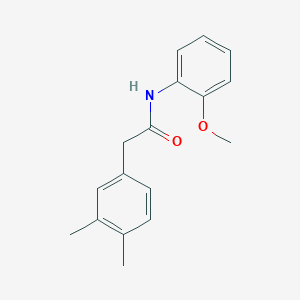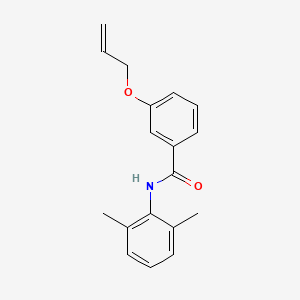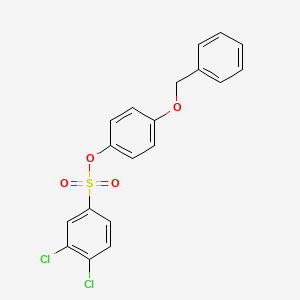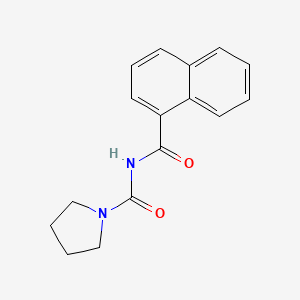
2-acetyl-1-naphthyl 4-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-1-naphthyl 4-biphenylcarboxylate, commonly known as ANBC, is a synthetic compound used in scientific research. ANBC is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound is commonly used in the field of biochemistry and pharmacology due to its various biological activities.
Mechanism of Action
The mechanism of action of ANBC is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. ANBC has also been shown to inhibit the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
ANBC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. ANBC has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
ANBC has several advantages for lab experiments, including its stability and solubility in organic solvents. However, ANBC has limitations in terms of its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on ANBC. One area of research is the development of ANBC-based drug delivery systems. Another area of research is the investigation of ANBC's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to explore the potential side effects of ANBC and its safety for human use.
In conclusion, ANBC is a synthetic compound with various biological activities that has shown promise in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
ANBC can be synthesized by the reaction of 2-acetylnaphthalene with 4-biphenylcarboxylic acid in the presence of a catalyst. The reaction is carried out in an organic solvent at a high temperature and pressure.
Scientific Research Applications
ANBC has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. ANBC has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
(2-acetylnaphthalen-1-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c1-17(26)22-16-15-20-9-5-6-10-23(20)24(22)28-25(27)21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPYLKLCIFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019897.png)




![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)

![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)

![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5019985.png)
![3-methoxy-N-(2-{5-[(methylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)propanamide](/img/structure/B5019991.png)
